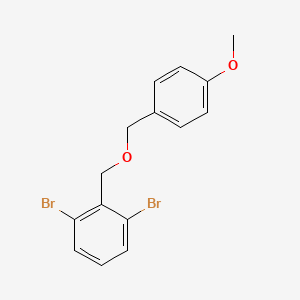
1.3-Dibromo-2-(((4-methoxybenzyl)oxy)methyl)benzene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Molecular Interactions
- The study by Mojtahedi et al. (2012) explores the crystal structure of a related compound, highlighting the importance of π-stacking interactions for molecular assembly. Such insights can be crucial for designing materials with specific optical or electronic properties (M. M. Mojtahedi et al., 2012).
Potential Biophotonic Materials
- Nesterov's research on 3,5-Bis(4-methoxybenzylidene)-1-methyl-4-piperidone and its derivatives discusses their structural properties and potential as biophotonic materials. This suggests a pathway for the development of materials that could be used in biophotonic applications, such as in medical imaging or as sensors (V. Nesterov, 2004).
Carbonic Anhydrase Inhibition for Medical Applications
- The synthesis and study of bromophenol derivatives, including natural products like vidalol B, have shown promise as carbonic anhydrase inhibitors. These compounds offer potential therapeutic avenues for conditions such as glaucoma, epilepsy, and osteoporosis (Halis T Balaydın et al., 2012).
Photodynamic Therapy for Cancer Treatment
- Pişkin et al. (2020) synthesized a new zinc phthalocyanine compound that exhibits high singlet oxygen quantum yield, making it a potential candidate for use in photodynamic therapy for cancer treatment. Its remarkable photophysical properties underline the relevance of such compounds in developing new therapeutic modalities (M. Pişkin et al., 2020).
Synthetic Methodology and Organic Chemistry
- Research on the selective synthesis of 4-methoxyestrogen from 4-hydroxyestrogen by Teranishi et al. (2001) demonstrates advanced synthetic techniques that could be applicable to the synthesis of complex organic molecules, including those related to 1,3-Dibromo-2-(((4-methoxybenzyl)oxy)methyl)benzene. This work underscores the versatility and importance of targeted organic synthesis in drug development and material science (M. Teranishi et al., 2001).
Propiedades
IUPAC Name |
1,3-dibromo-2-[(4-methoxyphenyl)methoxymethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2O2/c1-18-12-7-5-11(6-8-12)9-19-10-13-14(16)3-2-4-15(13)17/h2-8H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZILCRUTDPIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2=C(C=CC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(2,5-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485744.png)
![trans-2-[4-(2-Hydroxyethyl)piperazin-1-yl]cyclobutan-1-ol](/img/structure/B1485746.png)
![4-Chloro-2-{[(1-hydroxycyclobutyl)methyl]amino}phenol](/img/structure/B1485747.png)
![1-{[(2-Methoxy-5-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485749.png)
![1-[(Dibutylamino)methyl]cyclobutan-1-ol](/img/structure/B1485750.png)

![1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485752.png)
![1-{[(2-Methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485753.png)
![1-{[(3,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485754.png)
![5-{[(1-Hydroxycyclobutyl)methyl]amino}-2-methylphenol](/img/structure/B1485755.png)
![1-({[3-(Propan-2-yloxy)propyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1485756.png)
![1-[(1-Hydroxycyclobutyl)methyl]piperidine-4-carbonitrile](/img/structure/B1485758.png)
![4-{[(1-Hydroxycyclobutyl)methyl]amino}-3-methylphenol](/img/structure/B1485763.png)
![1-{[(2-Hydroxyethyl)(phenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485765.png)